Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-
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Overview
Description
Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, also known as 2-(4-cyano-2,7-dinitrofluoren-9-ylidene)propanedinitrile, is a chemical compound with the molecular formula C17H5N5O4 and a molecular weight of 343.25 g/mol . This compound is characterized by its unique structure, which includes a fluorenylidene core substituted with cyano and nitro groups. It is primarily used in scientific research and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, involves several steps. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .
Comparison with Similar Compounds
Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, can be compared with similar compounds such as:
- 2-(2,4,5,7-tetranitrofluoren-9-ylidene)malononitrile
- 2-(5-fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(9-anthrylmethylene)malononitrile
These compounds share structural similarities but differ in the substitution patterns and functional groups, which influence their chemical reactivity and applications. The unique combination of cyano and nitro groups in propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, makes it distinct and valuable for specific research purposes .
Properties
CAS No. |
91599-02-9 |
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Molecular Formula |
C17H5N5O4 |
Molecular Weight |
343.25 g/mol |
IUPAC Name |
2-(4-cyano-2,7-dinitrofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H5N5O4/c18-6-9-3-12(22(25)26)5-15-16(9)13-2-1-11(21(23)24)4-14(13)17(15)10(7-19)8-20/h1-5H |
InChI Key |
TWYKMXMQKACSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=CC(=CC(=C23)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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